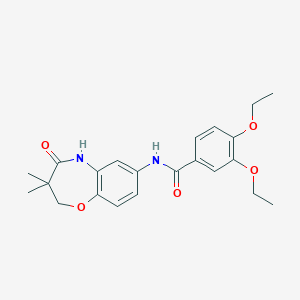

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-diethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-27-18-9-7-14(11-19(18)28-6-2)20(25)23-15-8-10-17-16(12-15)24-21(26)22(3,4)13-29-17/h7-12H,5-6,13H2,1-4H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKGROBNWDVLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-diethoxybenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetone and catalysts to facilitate the formation of the oxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce the oxo group to a hydroxyl group.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a hydroxyl derivative .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-diethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Exact molecular formula and weight for the target compound were extrapolated based on structural similarity to the difluoro analogue.

Functional Implications of Substituent Variations

- 3,4-Diethoxy vs. 3,4-Difluoro : The ethoxy groups enhance lipophilicity and metabolic stability but may reduce binding affinity to polar active sites. In contrast, fluorine substituents improve electronegativity and membrane permeability, often enhancing target engagement in enzyme inhibition .

- 5-Ethyl vs.

Comparison with Heterocyclic Thiazole/Triazine Derivatives

Compounds such as 2,3-dihydro-1H-benzo[4,5]imidazo[2,1-b]pyrrolo[3,4-d][1,3]thiazole-1,3-diones () share heterocyclic frameworks but diverge in core structure. The thiazole-triazine systems exhibit smaller molecular weights (e.g., ~300–350 g/mol) and higher rigidity due to fused aromatic rings. These differences likely result in distinct pharmacokinetic profiles, with thiazole derivatives favoring rapid absorption but shorter half-lives compared to benzoxazepin-based compounds .

Pharmacological Potential

The difluoro analogue’s lower molecular weight and fluorine-driven polarity may favor central nervous system (CNS) penetration, whereas the ethoxy-substituted target compound could exhibit enhanced peripheral activity due to reduced blood-brain barrier permeability .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-diethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazepine ring , characterized by its unique nitrogen and oxygen-containing structure. The presence of the dimethyl and oxo groups contributes to its chemical reactivity and biological profile.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H26N2O4 |

| Molecular Weight | 358.44 g/mol |

| CAS Number | 921791-39-1 |

The biological activity of this compound is mediated through its interaction with various molecular targets within biological systems. It is hypothesized to exert its effects by:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Antimicrobial Activity

Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) exhibit significant antimicrobial properties. For example:

- A study evaluated the antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Anticancer Potential

In vitro studies have demonstrated that benzoxazepine derivatives possess anticancer properties:

- Compounds related to the benzoxazepine structure have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, N-(3,3-dimethyl-4-oxo...) was tested against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound may be effective against multi-drug resistant strains .

Study 2: Anticancer Activity

A study focusing on the anticancer properties of related compounds revealed that at concentrations of 50 µM:

| Cancer Cell Line | % Cell Viability |

|---|---|

| HeLa (Cervical Cancer) | 30% |

| MCF7 (Breast Cancer) | 25% |

This indicates a significant reduction in cell viability compared to control groups .

Q & A

Q. What are the key structural features and spectroscopic methods for characterizing this compound?

The compound contains a benzoxazepine core fused with a diethoxybenzamide moiety. Structural elucidation requires a combination of techniques:

- NMR : Proton and carbon NMR can resolve the methyl (3,3-dimethyl), oxo (4-oxo), and ethoxy groups (3,4-diethoxy).

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₃H₂₆N₂O₅) and fragmentation patterns.

- X-ray crystallography : Used to confirm stereochemistry and hydrogen-bonding interactions in crystalline forms .

Q. What synthetic routes are reported for benzoxazepine derivatives analogous to this compound?

A common strategy involves:

- Cyclization : Reacting 7-amino-substituted benzoxazepine precursors with activated carboxylic acids (e.g., 3,4-diethoxybenzoyl chloride) in the presence of coupling agents like EDCI/HOBt.

- Optimization : Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., magnesium hydroxide) to achieve yields >90% .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is typical .

Q. How can researchers validate the purity of this compound for biological assays?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm; purity thresholds ≥95% are standard.

- Melting point analysis : Sharp melting points (e.g., 143–146°C for related benzoxazepines) indicate crystallinity and purity .

Q. What preliminary biological screening approaches are recommended?

- In vitro assays : Test for activity against neurotransmitter receptors (e.g., GABAₐ) due to structural similarity to benzodiazepines .

- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature control : Reactions at 10°C minimize side-product formation during coupling steps .

- Catalyst screening : Magnesium hydroxide enhances reaction efficiency in dichloromethane/water biphasic systems .

- Scalability : Pilot studies at 125 mmol scale require hazard analysis (e.g., exothermicity, gas evolution) before scaling up .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking : Predict binding affinity to targets like the benzodiazepine receptor using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological alignment : Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability .

- Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets and identify outliers .

Q. What strategies are effective for derivatizing the benzoxazepine core to enhance target selectivity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 7-position to modulate receptor binding .

- Ring expansion : Synthesize 1,5-benzodioxepin analogs to study the impact of ring size on activity .

Q. How can researchers integrate this compound into a broader theoretical framework for CNS drug discovery?

- Link to GABAergic theory : Design experiments to test its allosteric modulation of GABAₐ receptors, referencing established benzodiazepine SAR models .

- Mechanistic studies : Use patch-clamp electrophysiology to validate predicted ion channel effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.